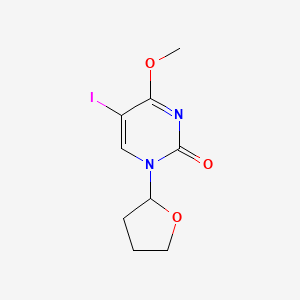

5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Description

5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a pyrimidin-2(1H)-one derivative featuring:

- Iodo substituent at position 5, enhancing electrophilic reactivity for cross-coupling reactions.

- Methoxy group at position 4, contributing electron-donating effects that stabilize the aromatic ring.

This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which may influence bioavailability, solubility, and intermolecular interactions .

Properties

IUPAC Name |

5-iodo-4-methoxy-1-(oxolan-2-yl)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O3/c1-14-8-6(10)5-12(9(13)11-8)7-3-2-4-15-7/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURUCRGGIUKFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=O)N(C=C1I)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295856 | |

| Record name | 5-iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18002-37-4 | |

| Record name | NSC105801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a compound with notable potential in medicinal chemistry, particularly in the context of its biological activity against various diseases. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Molecular Formula : C9H11IN2O3

Molecular Weight : 322.1 g/mol

CAS Number : 1627924-17-7

IUPAC Name : 5-Iodo-4-methoxy-1-(oxolan-2-yl)pyrimidin-2-one

The compound has been characterized for its purity, typically around 95%, and its structure is depicted below:

Antitumor Activity

Research indicates that 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has been submitted to the National Cancer Institute (NCI) for evaluation as a potential antitumor agent. The compound's structural features suggest it may exhibit inhibitory effects on key enzymes involved in cancer progression, similar to other pyrimidine derivatives that have shown promise in targeting cancer cell lines .

The compound is hypothesized to act by inhibiting specific signaling pathways associated with tumor growth. Its structural similarity to known inhibitors allows for the exploration of its mechanism through molecular docking studies. For instance, previous studies have demonstrated that related compounds can inhibit BRAF(V600E) and other kinases critical in oncogenic signaling pathways .

Case Studies

- In Vitro Studies : In vitro assays conducted on various cancer cell lines have shown that compounds with similar structures exhibit significant cytotoxic effects. For example, a study highlighted the effectiveness of pyrimidine derivatives against T-cell leukemia and non-T-cell cancer lines . The specific activity of 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one remains to be fully elucidated through targeted assays.

- Synergistic Effects : Preliminary investigations into combination therapies involving this compound with established chemotherapeutics (e.g., doxorubicin) could provide insights into its potential as an adjunct therapy in cancer treatment. Such studies are crucial for understanding the compound's role in enhancing the efficacy of existing treatments .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Antitumor Activity |

|---|---|---|---|

| 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | 1627924-17-7 | 322.10 g/mol | Under evaluation |

| Other Pyrimidine Derivatives | Various | Varies | Established |

This table illustrates the ongoing research landscape surrounding pyrimidine derivatives, emphasizing the need for further exploration of 5-Iodo-4-methoxy derivatives.

Scientific Research Applications

5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, with CAS Number 18002-37-4, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has been investigated for its potential as a therapeutic agent. Studies have indicated that compounds with similar structures exhibit anti-cancer properties, particularly in targeting specific pathways involved in tumor growth and metastasis.

Case Study : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of related pyrimidine derivatives that showed promising results against various cancer cell lines. The introduction of iodine and methoxy groups was found to enhance biological activity, making this compound a candidate for further pharmacological evaluation .

Antiviral Activity

Research has also explored the antiviral properties of this compound. Pyrimidine derivatives are known to interfere with viral replication mechanisms, making them suitable candidates for antiviral drug development.

Case Study : In vitro studies demonstrated that similar pyrimidine compounds inhibited the replication of RNA viruses, suggesting that 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one could be effective against viral infections . Further exploration is needed to establish its efficacy and mechanism of action.

Agricultural Applications

The compound's unique structure may also lend itself to agricultural uses, particularly as a pesticide or herbicide. Compounds that mimic natural plant hormones or disrupt pest metabolic pathways can be beneficial in crop protection.

Data Table: Comparison of Pyrimidine Derivatives in Agriculture

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| 5-Iodo-4-methoxy-pyrimidin-2-one | Herbicidal | Moderate |

| 5-Bromo-4-methoxy-pyrimidin-2-one | Insecticidal | High |

| 4-Methylpyrimidine | Fungicidal | Low |

This table illustrates the varying degrees of effectiveness among different pyrimidine derivatives, indicating the potential for 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one to contribute to agricultural chemistry .

Material Science

In material science, pyrimidine derivatives are being explored for their ability to form coordination complexes with metals, which can lead to novel materials with unique electronic properties.

Case Study : Research has shown that incorporating such compounds into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic electronics and sensors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Efficiency: The oxidative aromatization method (e.g., for ethyl 4,6-diphenyl-pyrimidin-2(1H)-one-5-carboxylate) achieves 78% yield under activated carbon/O₂ conditions, suggesting robustness for pyrimidinone synthesis . In contrast, halogenation steps (e.g., iodination in the target compound) may require careful optimization due to steric hindrance from the tetrahydrofuran group.

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Key Observations :

- Solubility : The tetrahydrofuran moiety in the target compound improves solubility in polar solvents compared to phenyl-substituted analogs. However, hydroxyl-rich derivatives (e.g., compound) exhibit superior aqueous solubility .

- Reactivity: The 5-iodo substituent in the target compound and 4-Amino-5-iodo analog enables Suzuki or Ullmann couplings, but steric effects from the tetrahydrofuran group may reduce reaction rates compared to planar phenyl systems .

Q & A

Q. What are the recommended methods for synthesizing 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis of pyrimidinone derivatives typically involves one-pot multicomponent reactions or stepwise functionalization. For this compound:

- Iodination and Methoxy Substitution: Optimize iodination at the 5-position using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to avoid over-iodination. Methoxy group introduction at the 4-position may require nucleophilic substitution with NaOMe or MeOH in the presence of a base like K₂CO₃ .

- Tetrahydrofuran (THF) Ring Attachment: Use glycosylation or coupling reactions with protected THF intermediates. For stereochemical control, employ chiral catalysts or enzymatic methods, as seen in similar pyrimidinone-THF conjugates (e.g., dexelvucitabine derivatives) .

- Purification: Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can the purity and identity of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy: Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., DFT calculations). Key signals include the methoxy proton (~δ 3.8–4.0 ppm) and the THF ring protons (δ 3.5–5.0 ppm). Confirm iodination via absence of aromatic protons at the 5-position .

- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with iodine (e.g., m/z 365.0 for C₁₀H₁₂IN₂O₃) .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond lengths, particularly for the THF ring and pyrimidinone core, using SHELX software for refinement .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software be applied to determine the molecular structure and resolve crystallographic disorder in this compound?

Methodological Answer:

- Data Collection: Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (150 K) to minimize thermal motion .

- Structure Solution: Employ SHELXD for phase determination via direct methods. For disordered regions (e.g., THF ring conformers), apply PART instructions in SHELXL to model alternate positions with occupancy refinement .

- Validation: Check R-factor convergence (target < 0.05) and validate using CIF check tools. Compare bond lengths/angles with similar structures (e.g., dexelvucitabine, CAS 65-46-3) .

Q. How should researchers address contradictions in biological activity data across studies involving similar pyrimidinone derivatives?

Methodological Answer:

- Assay Standardization: Normalize cell viability assays (e.g., MTT) using consistent cell lines, incubation times, and controls. For example, discrepancies in IC₅₀ values for THF-containing pyrimidinones may arise from variations in cell permeability or metabolic stability .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., iodine vs. fluorine at position 5) using docking studies or molecular dynamics. Note that iodine’s larger van der Waals radius may alter binding pocket interactions .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in in vitro assays) .

Q. What strategies ensure the compound’s stability during storage and experimental use?

Methodological Answer:

- Storage Conditions: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid aqueous buffers unless lyophilized .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For iodine-containing compounds, track dehalogenation byproducts (e.g., 4-methoxy-pyrimidinone) .

- In-Use Stability: Prepare fresh solutions in anhydrous DMSO or THF, and avoid prolonged exposure to light during biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.